1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol
Overview
Description
Borneol is a bicyclic organic compound and a terpene derivative. It exists as two enantiomers: (+)-borneol and (-)-borneol. The hydroxyl group in borneol is placed in an endo position, while the exo diastereomer is called isoborneol .
Preparation Methods
a. Synthetic Routes: Borneol can be synthesized through various methods:
Reduction of Camphor: One common route involves reducing camphor using the Meerwein–Ponndorf–Verley (MPV) reduction. This reversible process yields borneol.
Sodium Borohydride Reduction: A faster and irreversible method involves reducing camphor with sodium borohydride, resulting in the diastereomer isoborneol.
b. Industrial Production: Industrial production of borneol typically relies on the reduction of camphor due to its efficiency and scalability.
Chemical Reactions Analysis
Borneol undergoes several reactions:
Oxidation: Borneol is oxidized to form camphor.
Substitution: It can react with various reagents to yield different products.
Common Reagents: Oxidizing agents (e.g., chromic acid), reducing agents (e.g., sodium borohydride), and acid catalysts.
Major Products: Camphor is the primary product of borneol oxidation.
Scientific Research Applications
Borneol finds applications in:
Traditional Chinese Medicine: Used in Dipterocarpus spp., borneol has been part of traditional remedies.
Essential Oils: It’s a component of many essential oils.
Natural Insect Repellent: Borneol acts as a natural insect repellent.
Mechanism of Action
The exact mechanism by which borneol exerts its effects is multifaceted. It interacts with molecular targets and pathways, including TRPM8 receptors, leading to cooling sensations similar to menthol.
Comparison with Similar Compounds
Borneol stands out due to its unique structure and properties. Similar compounds include camphor, isoborneol, and other terpenes.
Properties
IUPAC Name |
1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7-8,11H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTGKSKDOIYIVQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(C2)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
Record name | BORNEOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2629 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8048159 | |
Record name | 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol | |
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Molecular Weight |
154.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Borneol appears as a white colored lump-solid with a sharp camphor-like odor. Burns readily. Slightly denser than water and insoluble in water. Used to make perfumes., Other Solid, Liquid, White translucent solid; [Hawley], White solid; [Hawley], Solid; [Merck Index] Chunks or powder; [Alfa Aesar MSDS], White to off-white crystals; piney camphoraceous aroma | |
Record name | BORNEOL | |
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Record name | Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, (1R,2R,4R)-rel- | |
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Record name | Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, (1R,2S,4R)-rel- | |
Source | EPA Chemicals under the TSCA | |
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Record name | Borneol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Record name | Isoborneol | |
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Record name | (-)-Borneol | |
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Record name | Borneol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1384/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Record name | Isoborneol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1385/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
212 °C, Sublimes | |
Record name | BORNEOL | |
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Record name | Isoborneol | |
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Flash Point |
150 °F (60 °C) /closed cup/ | |
Record name | BORNEOL | |
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Solubility |
In water, 738 mg/L at 25 °C, Slightly soluble in propylene glycol, Soluble in alcohol and ether, In water, 7.38X10-4 mg/L at 25 °C /l-Isoborneol/, In water, 7.4X10-4 mg/L at 25 °C /d-Isoborneol/, Insoluble in water, More soluble in most solvents than borneol, Very soluble in ethanol, diethyl ether, chloroform; soluble in benzene, Slightly soluble in proylene glycol; Very slightly soluble in water; Insoluble in vegatable oils, Soluble (in ethanol) | |
Record name | BORNEOL | |
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Record name | Isoborneol | |
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Record name | Borneol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1384/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Record name | Isoborneol | |
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URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1385/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
Leaves from ligroin; MP 206 °C; BP 213 °C; density: 1.011 g/cu cm at 20 °C. Insoluble in water; very soluble in ethanol, ether, benzene /Borneol, (+/-)-/, 1.10 g/cm cu at 20 °C | |
Record name | BORNEOL | |
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Record name | Isoborneol | |
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Vapor Pressure |
0.03 [mmHg], 5.02X10-2 mm Hg at 25 °C | |
Record name | Borneol | |
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Color/Form |
White to off-white crystals, White translucent lumps, White solid, Tablets from petroleum ether | |
CAS No. |
507-70-0, 10385-78-1, 124-76-5, 464-45-9 | |
Record name | BORNEOL | |
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Record name | Borneol | |
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Record name | Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, (1R,2R,4R)-rel- | |
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Record name | Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, (1S,2R,4S)- | |
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Record name | 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol | |
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Record name | Exo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol | |
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Record name | DL-borneol | |
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Record name | BORNEOL | |
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Record name | Isoborneol | |
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Melting Point |
202 °C, Hexanogal plates from petroleum ether; melting point: 204 °C; boiling point: 210 °C at 779 mm Hg /L-Borneol/, 216 °C, Crystals from petroleum ether. sublimes on heating, MP: 212 °C (in a sealed tube). Practically insoluble in water. Readily soluble in alcohol, ether, chloroform /dl-Isoborneol/, Crystals from petroleum ether. MP: 214 °C. Approx optical rotation: +34.3 deg in alcohol solution /d-Isoborneol/, Crystals from petroleum ether. MP: 214 °C; Approx optical rotation -34.3 deg in alcohol solution /l-Isoborneol/ | |
Record name | BORNEOL | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/946 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Isoborneol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2843 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
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